Cas no 1806932-16-0 (Ethyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-acetate)

Ethyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-acetate is a fluorinated pyridine derivative with significant potential in pharmaceutical and agrochemical applications. Its structure features both difluoromethyl and trifluoromethyl groups, which enhance its metabolic stability and lipophilicity, making it a valuable intermediate for drug discovery. The presence of the amino group at the 4-position allows for further functionalization, enabling the synthesis of diverse bioactive compounds. This compound’s unique fluorination pattern contributes to improved binding affinity and bioavailability in target molecules. Its ester functionality also offers versatility in downstream modifications. Suitable for research and development, it serves as a key building block in the synthesis of fluorinated heterocycles.
Ethyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-acetate structure
1806932-16-0 structure
Product name:Ethyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-acetate
CAS No:1806932-16-0
MF:C11H11F5N2O2
MW:298.209260225296
CID:4858495

Ethyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-acetate
    • Inchi: 1S/C11H11F5N2O2/c1-2-20-6(19)3-5-4-18-9(10(12)13)7(8(5)17)11(14,15)16/h4,10H,2-3H2,1H3,(H2,17,18)
    • InChI Key: FZDRFEZXSAVLSN-UHFFFAOYSA-N
    • SMILES: FC(C1C(C(F)F)=NC=C(CC(=O)OCC)C=1N)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 337
  • Topological Polar Surface Area: 65.2
  • XLogP3: 1.9

Ethyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029063176-250mg
Ethyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-acetate
1806932-16-0 97%
250mg
$940.80 2022-03-31
Alichem
A029063176-500mg
Ethyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-acetate
1806932-16-0 97%
500mg
$1,662.60 2022-03-31
Alichem
A029063176-1g
Ethyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-acetate
1806932-16-0 97%
1g
$3,009.80 2022-03-31

Ethyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-acetate Related Literature

Additional information on Ethyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-acetate

Ethyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-acetate (CAS No. 1806932-16-0): A Comprehensive Overview

Ethyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-acetate (CAS No. 1806932-16-0) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural features, holds promise for various applications in medicinal chemistry and drug discovery. Its molecular structure incorporates multiple fluorinated substituents, which contribute to its distinct chemical properties and potential biological activities.

The presence of both difluoromethyl and trifluoromethyl groups in the pyridine core imparts a high degree of lipophilicity and metabolic stability, making it an attractive candidate for further exploration in the design of novel therapeutic agents. These fluorinated moieties are well-known for their ability to enhance binding affinity and selectivity, which are critical factors in the development of small-molecule drugs.

In recent years, there has been a growing interest in the synthesis and characterization of fluorinated pyridines due to their diverse pharmacological profiles. Studies have demonstrated that compounds containing such structural motifs exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in Ethyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-acetate makes it a particularly intriguing molecule for further investigation.

One of the most compelling aspects of this compound is its potential as a building block for more complex drug candidates. The combination of an amino group, acetic acid ester moiety, and multiple fluorinated substituents provides numerous opportunities for chemical modification. This flexibility allows researchers to fine-tune the properties of the compound, such as solubility, bioavailability, and target specificity, to optimize its therapeutic potential.

Recent advancements in computational chemistry have enabled more accurate predictions of the biological behavior of complex molecules like Ethyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-acetate. Molecular docking studies have been conducted to evaluate its interaction with various biological targets, including enzymes and receptors involved in critical disease pathways. These simulations have provided valuable insights into the compound's mechanism of action and have guided the design of more potent derivatives.

The synthesis of Ethyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-acetate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorinated groups often necessitates specialized methodologies to ensure high yield and purity. Researchers have employed various techniques, such as palladium-catalyzed cross-coupling reactions and fluorination protocols, to construct the desired molecular framework efficiently.

Given its promising characteristics, Ethyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-acetate has been explored in several preclinical studies. These investigations have focused on evaluating its efficacy against various disease models, including cancer and infectious diseases. Preliminary results suggest that the compound exhibits notable activity in inhibiting key enzymes involved in tumor growth and pathogen survival. However, further research is needed to fully elucidate its therapeutic potential and to address any potential side effects.

The role of fluorine atoms in modulating drug properties cannot be overstated. Their ability to influence electronic distribution, lipophilicity, and metabolic stability makes them invaluable in medicinal chemistry. Ethyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-acetate exemplifies how strategic incorporation of fluorinated groups can lead to the discovery of novel therapeutics with enhanced pharmacological profiles.

As our understanding of molecular interactions continues to evolve, so does our ability to harness the power of fluorinated compounds like Ethyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-acetate. Future studies will likely focus on optimizing synthetic routes, exploring new biological applications, and developing innovative drug delivery systems that leverage this compound's unique properties.

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